3-chloro-N-cyclopentylbenzamide
Overview
Description
3-chloro-N-cyclopentylbenzamide is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group with a chlorine atom at the 3-position and a cyclopentyl group attached to the nitrogen atom . The exact 3D structure is not provided in the search results.Scientific Research Applications
Photoreaction and Cyclization Mechanism
The photochemical behavior of similar compounds, such as 2-halo-N-pyridinylbenzamide, has been studied, revealing insights into the photoreaction and intramolecular cyclization mechanisms. These studies highlight the role of radical intermediates and n-complexation of chlorine radicals in such reactions (Park et al., 2001).
Intramolecular Cyclization/Halogenation Reactions
Research on N-alkoxy-o-alkynylbenzamides, which are structurally related, has developed regioselective intramolecular cyclization/halogenation reactions. These reactions have been applied in synthesizing biaryl compounds, showcasing the utility in organic synthesis (Jithunsa et al., 2011).
Palladium-Mediated Coupling
Palladium-mediated coupling of chloro derivatives, such as 3-chloro-1,2,4-benzotriazine 1-oxide, provides a method for synthesizing various alkyl and aryl derivatives. This approach has been used to produce potential anti-cancer agents, demonstrating the compound's utility in medicinal chemistry (Hay & Denny, 2002).
One-Electron Oxidation in Synthesis
One-electron oxidation of cerium(III) complexes using phenyliodine(III) dichloride has been established as an innovative approach for synthesizing chloro-functionalized cerium(IV) compounds. This method shows the broad applicability of chloro derivatives in the synthesis of novel compounds (Dröse et al., 2010).
Radical Arylchloromethylation
A radical chloromethylation/arylation method has been described for N-allylbenzamide, leading to dichloromethylated dihydroisoquinolinones. This highlights the versatility of chloro derivatives in facilitating complex chemical transformations (Pan et al., 2020).
Synthesis of Bioactive Compounds
3-Chloro derivatives have been used as key intermediates in synthesizing bioactive compounds like chlorantraniliprole, demonstrating their importance in the development of new pharmaceuticals and agrochemicals (Yi-fen et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-N-cyclopentylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUFSDHPLBNCLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329990 | |
Record name | 3-chloro-N-cyclopentylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24826399 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349128-33-2 | |
Record name | 3-chloro-N-cyclopentylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801329990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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